molecular formula C27H17ClN4 B15333699 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole

9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole

Cat. No.: B15333699
M. Wt: 432.9 g/mol
InChI Key: NNQSRRVPVQLORL-UHFFFAOYSA-N
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Description

9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole is a complex organic compound characterized by its triazine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole typically involves the reaction of carbazole with 4-chloro-6-phenyl-1,3,5-triazin-2-yl chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with increased oxidation states.

  • Reduction: Production of reduced carbazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics.

Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

Medicine: Research is ongoing to explore its use in cancer therapy, given its structural similarity to other biologically active compounds.

Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

  • Carbazole derivatives: These compounds share the carbazole core but differ in their substituents and functional groups.

  • Triazine derivatives: Compounds with triazine rings exhibit similar biological activities but vary in their substituents.

Uniqueness: 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole is unique due to its combination of triazine and carbazole moieties, which contribute to its distinct chemical and biological properties.

This compound represents a promising candidate for further research and development across multiple scientific disciplines.

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Properties

Molecular Formula

C27H17ClN4

Molecular Weight

432.9 g/mol

IUPAC Name

9-[2-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C27H17ClN4/c28-27-30-25(18-10-2-1-3-11-18)29-26(31-27)21-14-6-9-17-24(21)32-22-15-7-4-12-19(22)20-13-5-8-16-23(20)32/h1-17H

InChI Key

NNQSRRVPVQLORL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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